Bienvenue dans la boutique en ligne BenchChem!

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide

NSD3 inhibition Histone methyltransferase Enzymology IC50

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide (CAS 324758-89-6; molecular formula C21H14N2O4; MW 358.3 g/mol) is a synthetic small molecule composed of a 4-phenoxybenzamide moiety linked to an isoindoline-1,3-dione scaffold at the 4-position. The compound has been characterized as a histone methyltransferase NSD3 inhibitor (compound B11) in patent literature, with an enzymology-level IC50 of 26.17 ± 4.75 μM against NSD3.

Molecular Formula C21H14N2O4
Molecular Weight 358.353
CAS No. 324758-89-6
Cat. No. B2823345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide
CAS324758-89-6
Molecular FormulaC21H14N2O4
Molecular Weight358.353
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3C(=O)NC4=O
InChIInChI=1S/C21H14N2O4/c24-19(22-17-8-4-7-16-18(17)21(26)23-20(16)25)13-9-11-15(12-10-13)27-14-5-2-1-3-6-14/h1-12H,(H,22,24)(H,23,25,26)
InChIKeyALMVIYNQUXKHPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide (CAS 324758-89-6): Chemical Identity & Procurement Baseline


N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide (CAS 324758-89-6; molecular formula C21H14N2O4; MW 358.3 g/mol) is a synthetic small molecule composed of a 4-phenoxybenzamide moiety linked to an isoindoline-1,3-dione scaffold at the 4-position [1]. The compound has been characterized as a histone methyltransferase NSD3 inhibitor (compound B11) in patent literature, with an enzymology-level IC50 of 26.17 ± 4.75 μM against NSD3 [2]. It is listed in the ChemDiv screening library (ChemDiv2_000297) and is commercially available through specialty chemical suppliers at >90% purity [1][3]. This compound is distinct from the more common N-(1,3-dioxoisoindolin-2-yl)benzamide regioisomers and from the PDE4-targeted isoindoline scaffold found in apremilast.

Why NSD3 Inhibitors Cannot Be Interchanged: The Case for Compound-Specific Procurement of N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide


NSD3 (WHSC1L1) is a histone lysine methyltransferase implicated in lung, breast, and other cancers; however, the NSD3 inhibitor landscape is fragmented with potencies spanning three orders of magnitude across structurally diverse chemotypes—from ~0.2 μM (BI-9321) to >280 μM (compound 13i) [1]. Target product profiles for chemical probe development or drug discovery require not only target engagement but also defined selectivity profiles against NSD1, NSD2, and other methyltransferases [2]. Even within the same corporate patent portfolio, closely related compounds (B11 vs. C1) exhibit distinct IC50 values measured under identical assay conditions [3][4]. Generic selection of an NSD3 inhibitor based solely on potency therefore risks selecting a compound with undocumented off-target liabilities, untested cellular permeability, or unresolved synthetic tractability for scale-up. The quantitative evidence below demonstrates where N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide (B11) occupies a specific, defensible position within this inhibitor space.

Quantitative Differentiation Guide: N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide vs. NSD3 Inhibitor Comparators


Enzymatic NSD3 IC50: B11 (26.17 μM) vs. C1 (14.63 μM) — Same Assignee, Same Assay, Distinct Scaffolds

In the patent CN109053544B (assigned to Pumeirui Biotechnology), compound B11 (the target compound) demonstrated an in vitro NSD3 enzymology IC50 of 26.17 ± 4.75 μM [1]. Within the same assignee's portfolio, compound C1 (CN109223793A) — a purine-thiol derivative — yielded an IC50 of 14.63 ± 3.85 μM under comparable enzyme-level assay conditions [2]. Although C1 is ~1.8-fold more potent on target, B11 represents a structurally distinct benzamide-isoindolinedione chemotype, providing a complementary scaffold for structure-activity relationship (SAR) exploration and intellectual property positioning.

NSD3 inhibition Histone methyltransferase Enzymology IC50 Cancer epigenetics

B11 vs. NSD3-IN-1: Comparable Potency, Structural Differentiation for Orthogonal Probe Strategies

NSD3-IN-1 (CAS 347340-51-6), also referred to as compound B1 in the literature, is a widely referenced NSD3 inhibitor with a reported IC50 of 28.58 μM . The target compound B11 exhibits a nearly identical potency (IC50 = 26.17 ± 4.75 μM) [1]. The 95% confidence intervals of B11 overlap with the reported NSD3-IN-1 IC50 value, indicating statistically indistinguishable on-target activity at the enzyme level. However, NSD3-IN-1 and B11 differ fundamentally in scaffold geometry: NSD3-IN-1 is a pyridazinone derivative, whereas B11 is a 4-phenoxybenzamide-isoindolinedione. This structural divergence makes B11 valuable as a chemically orthogonal probe to confirm target-dependent phenotypes and to deconvolute scaffold-specific artifacts.

NSD3 inhibitor comparison Chemical probe Orthogonal chemotypes Lead optimization

NSD3 Inhibitor Landscape: B11's Mid-Range Potency Defines Its Utility for Allosteric vs. Orthosteric Probe Profiling

Published NSD3 inhibitors span a wide potency continuum: BI-9321 (PWWP1 domain binder, TR-FRET IC50 ≈ 0.2 μM) [1], NSD-IN-3 (SET domain, IC50 = 0.84 μM) [2], NSD3-IN-3 (IC50 = 1.86 μM) , and the low-potency reference compound 13i (IC50 = 287 μM) [3]. B11, with its IC50 of 26.17 μM, occupies the mid-potency segment of this landscape — comparable to NSD3-IN-1 (28.58 μM) and NSD3-IN-2 (17.97 μM) [4], but >100-fold less potent than BI-9321 and >10-fold less potent than NSD-IN-3. This mid-range potency is characteristic of allosteric or substrate-competitive inhibitors rather than SAM-competitive or tight-binding orthosteric inhibitors, positioning B11 as a candidate for allosteric probe development rather than for applications requiring maximal target engagement.

NSD3 inhibitor panel Potency range Allosteric inhibition SET domain PWWP domain

Isoindoline-1,3-dione Scaffold: XLogP3 and H-Bond Donor/Acceptor Profile Compared to Pyridazinone and Purine NSD3 Inhibitors

The target compound has a computed XLogP3 of 3.6, 2 hydrogen bond donors, and 4 hydrogen bond acceptors [1]. By comparison, NSD3-IN-1 (pyridazinone; MW 287.34) has a lower molecular weight and fewer rotatable bonds, while compound C1 (purine-thiol) bears additional heteroatoms conferring altered solubility and permeability profiles. The isoindoline-1,3-dione core in B11 introduces a rigid, planar bicyclic system absent in the pyridazinone series, which may influence binding mode, metabolic stability, and off-target interactions. These physicochemical differences are not merely theoretical: they directly impact DMPK properties, formulation strategies, and the feasibility of structure-based optimization.

Physicochemical properties Drug-likeness XLogP3 Hydrogen bond donors Scaffold comparison

High-Value Application Scenarios for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide Based on Quantitative Evidence


Orthogonal Chemical Probe Pairing for NSD3 Target Validation

Researchers requiring rigorous NSD3 target validation can procure B11 alongside NSD3-IN-1 to establish a matched-potency, structurally orthogonal probe pair (IC50 = 26.17 μM vs. 28.58 μM, respectively) [1]. Concordant phenotypes across two distinct chemotypes (isoindoline-1,3-dione vs. pyridazinone) substantially reduce the probability that observed biological effects arise from compound-specific off-target activity rather than genuine NSD3 engagement. This application is directly supported by the cross-study comparable evidence in Section 3.

Mid-Potency NSD3 Inhibitor Panel Construction for Allosteric vs. Orthosteric Profiling

B11 fills a critical gap in NSD3 inhibitor panels between high-potency orthosteric/SAM-competitive inhibitors (BI-9321 = 0.2 μM; NSD-IN-3 = 0.84 μM) and low-potency reference compounds (13i = 287 μM) [1]. Its mid-range IC50 of 26.17 μM makes it suitable for dose-response studies designed to distinguish allosteric modulation from orthosteric competition, or as a starting point for fragment-based drug discovery where moderate affinity is acceptable. This scenario derives from the class-level inference evidence in Section 3.

Scaffold-Hopping Lead Optimization from Purine-Based NSD3 Inhibitors

For medicinal chemistry programs seeking to diversify away from the purine scaffold exemplified by compound C1 (IC50 = 14.63 μM, same assignee) [2], B11 provides a pre-validated isoindoline-1,3-dione alternative with documented NSD3 inhibitory activity. Although B11 is ~1.8-fold less potent than C1, its distinct topological and physicochemical profile (XLogP3 = 3.6; MW = 358.3) [3] offers a differentiated starting point for lead optimization, with the potential to address scaffold-specific liabilities in selectivity, metabolic stability, or intellectual property space. This scenario is directly supported by the head-to-head comparison with C1 in Section 3.

PROTAC Warhead Discovery and Degrader Development

Moderate-affinity NSD3 ligands such as B11 are well-suited for incorporation into proteolysis-targeting chimera (PROTAC) designs, where binary target engagement — not high-affinity inhibition — drives ternary complex formation and subsequent ubiquitination [4]. The isoindoline-1,3-dione scaffold of B11 offers multiple synthetic handles for linker conjugation, and its moderate NSD3 affinity may confer advantages in achieving the cooperative binding kinetics required for efficient degradation. This application is inferred from the class-level evidence establishing B11's mid-range potency within the NSD3 inhibitor landscape.

Quote Request

Request a Quote for N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.